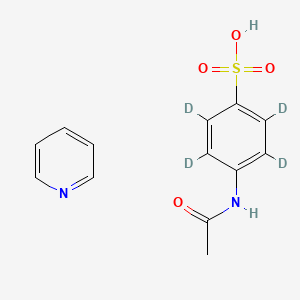
4-Acetamidobenzenesulfonic Acid-d4 Pyridine (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetamidobenzenesulfonic Acid-d4 Pyridine (Major) is a deuterated chemical compound used in a wide range of research applications . It is a labeled analog of 4-Acetamidobenzenesulfonic Acid Pyridine (Major), which is commonly known as sulfanilic acid . The incorporation of deuterium in this compound allows for more accurate analysis and identification in various analytical techniques, such as NMR spectroscopy .
Synthesis Analysis
This chemical is primarily used in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals . It is also used as an intermediate in the manufacture of other chemicals . Sulfanilic acid is a versatile compound with a range of applications due to its ability to react with various reagents, such as diazonium salts, to produce a variety of derivatives .Molecular Structure Analysis
Chemically, 4-Acetamidobenzenesulfonic Acid-d4 Pyridine (Major) is an organic compound with the molecular formula C8H5D4NO3S . The molecular weight of this compound is 218.29 g/mol .Chemical Reactions Analysis
Sulfanilic acid, the non-deuterated analog of this compound, is known for its versatility in chemical reactions . It can react with various reagents, such as diazonium salts, to produce a variety of derivatives .Physical And Chemical Properties Analysis
4-Acetamidobenzenesulfonic Acid-d4 Pyridine (Major) is a white crystalline powder with a melting point of 282-284°C . This compound has a density of 1.58 g/cm3 . It is soluble in water, alcohol, and ether .Applications De Recherche Scientifique
NMR Spectroscopy
The incorporation of deuterium in this compound allows for more accurate analysis and identification in various analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy . The deuterium atoms cause a different magnetic resonance frequency, which can be detected and analyzed in NMR spectroscopy.
Synthesis of Organic Compounds
This chemical is primarily used in the synthesis of various organic compounds . Its structure and properties make it a valuable starting material in the synthesis of a variety of organic compounds.
Pharmaceutical Research
The compound is used in the synthesis of pharmaceuticals . Its properties allow it to be used in the creation of various drugs and medications.
Agrochemical Research
It is also used in the synthesis of agrochemicals . These are chemicals used in agriculture, such as pesticides and fertilizers.
Intermediate in Chemical Manufacturing
This compound is used as an intermediate in the manufacture of other chemicals . An intermediate is a substance produced during the middle stages of a chemical reaction and is consumed by subsequent reactions.
Dye Manufacturing
The compound is used in the synthesis of dyes . Its ability to react with various reagents, such as diazonium salts, allows it to produce a variety of derivatives, some of which are used as dyes.
Proteomics Research
As mentioned in one of the search results, this compound is used in proteomics research . Proteomics is the large-scale study of proteins, and this compound could be used in various ways in this field.
Metabolite Research
According to another search result, 4-Acetamidobenzenesulfonic Acid-d4 Pyridine (Major) is a metabolite of Sulfanilic acid . Therefore, it can be used in metabolite research, which involves the study of the metabolic products of organisms.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
This compound is primarily used in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals .
Mode of Action
It is known that it can react with various reagents, such as diazonium salts, to produce a variety of derivatives .
Biochemical Pathways
It is primarily used in research applications and the synthesis of various organic compounds .
Pharmacokinetics
It is soluble in water, alcohol, and ether, which may influence its bioavailability .
Result of Action
Its primary use is in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals .
Action Environment
It is known that this compound is a white crystalline powder with a melting point of 282-284°c .
Propriétés
IUPAC Name |
4-acetamido-2,3,5,6-tetradeuteriobenzenesulfonic acid;pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S.C5H5N/c1-6(10)9-7-2-4-8(5-3-7)14(11,12)13;1-2-4-6-5-3-1/h2-5H,1H3,(H,9,10)(H,11,12,13);1-5H/i2D,3D,4D,5D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCXJXZHAPDJJE-QZFMBAIXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)O)[2H].C1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamidobenzenesulfonic Acid-d4 Pyridine (Major) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


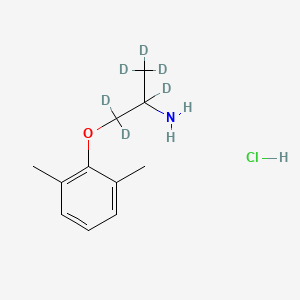
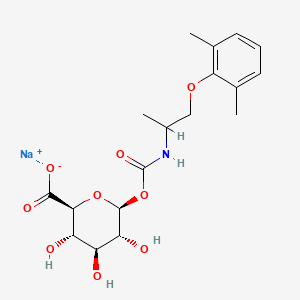
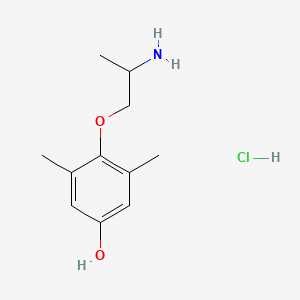

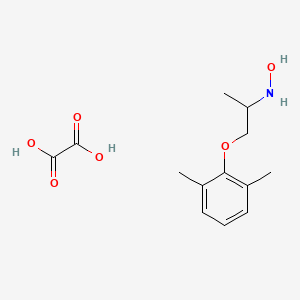
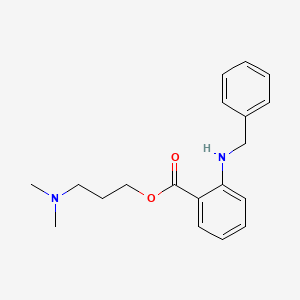
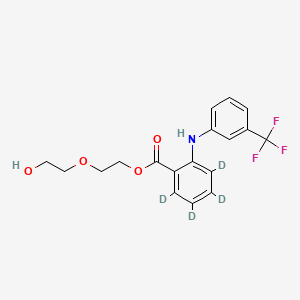
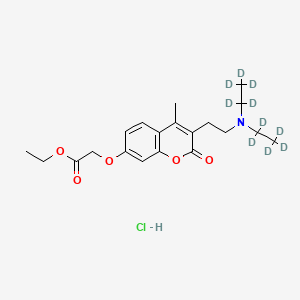
![(4S,5R)-6-(hydroxymethyl)-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B589896.png)